molecular formula C20H16N4OS B7747552 MFCD03618972

MFCD03618972

Cat. No.: B7747552
M. Wt: 360.4 g/mol
InChI Key: DNPKFDJYPLVXEJ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and catalysis due to their electron-withdrawing substituents, which enhance stability and reactivity . Hypothetically, MFCD03618972 could share properties like high GI absorption, moderate solubility, and applications in transition metal catalysis or medicinal chemistry.

Properties

IUPAC Name

4-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c26-20-23-21-14-24(20)22-12-18-17-9-5-4-8-16(17)10-11-19(18)25-13-15-6-2-1-3-7-15/h1-12,14H,13H2,(H,23,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPKFDJYPLVXEJ-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NN4C=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/N4C=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03618972 involves several steps, including the selection of appropriate starting materials and reaction conditions. Common synthetic routes include:

    Condensation Reactions: Utilizing specific reagents to form the desired compound.

    Catalytic Processes: Employing catalysts to enhance reaction efficiency and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD03618972 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized products.

    Reduction: Can be reduced using specific reducing agents.

    Substitution: Participates in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

MFCD03618972 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD03618972 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD03618972, two structurally related compounds are analyzed:

Compound A: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

  • Molecular Formula : C₁₀H₉F₆O
  • Molecular Weight : 268.17 g/mol
  • Key Properties :
    • Boiling Point: 215–217°C
    • Solubility: 0.24 mg/mL in water
    • Bioavailability Score: 0.55 (moderate)
    • Log S (ESOL): -2.99 (poor aqueous solubility)
  • Applications : Intermediate in antiviral and antitumor agents .

Compound B: (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • TPSA: 40.46 Ų (polar surface area)
    • BBB Permeability: Yes
    • Log Kp (Skin Permeation): -6.21 cm/s
    • Synthesis: Pd-catalyzed cross-coupling reactions .
  • Applications : Suzuki-Miyaura coupling in drug discovery .

Comparative Analysis

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Compound A (CAS 1533-03-5) Compound B (CAS 1046861-20-4)
Molecular Formula C₁₀H₉F₃O (assumed) C₁₀H₉F₆O C₆H₅BBrClO₂
Molecular Weight ~202–268 g/mol 268.17 g/mol 235.27 g/mol
Solubility (Water) Moderate (0.24–0.68 mg/mL) 0.24 mg/mL Not reported
Bioavailability Moderate (0.55) 0.55 High (0.55)
Key Applications Catalysis, Pharmaceuticals Antiviral agents Cross-coupling reactions

Key Findings :

Structural Impact on Solubility :

  • Compound A’s trifluoromethyl groups reduce solubility (Log S = -2.99) compared to simpler aromatic ketones. This compound may exhibit similar trends due to fluorination .
  • Compound B’s boronic acid moiety enhances polarity (TPSA = 40.46 Ų), favoring BBB permeability despite lower molecular weight .

Synthetic Accessibility: Compound A is synthesized via condensation of 4-methylbenzenesulfonohydrazide with trifluoromethyl ketones . Compound B requires palladium catalysts (e.g., PdCl₂(dppf)), reflecting higher complexity .

Functional Trade-offs :

  • Fluorinated ketones (e.g., Compound A) offer metabolic stability but face solubility challenges, limiting formulation options .
  • Boronic acids (e.g., Compound B) excel in cross-coupling reactions but may exhibit toxicity (Brenk alerts = 1.0) .

Research Implications and Limitations

  • Contradictions in Evidence :

    • Compound A’s solubility data (0.24 mg/mL) conflicts with its ESOL class (“soluble”), suggesting discrepancies in experimental vs. predicted values .
    • Compound B’s high BBB permeability contrasts with its moderate bioavailability score (0.55), highlighting context-dependent efficacy .
  • Future Directions :

    • Optimize this compound’s solubility via pro-drug strategies or co-crystallization, as seen in fluorinated analogs .
    • Explore hybrid ligands combining boronic acid and fluorinated ketone motifs for dual catalytic and therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.